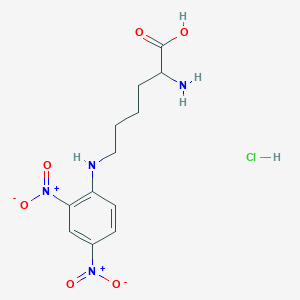
1,6-Hexanediol diacrylate
Übersicht
Beschreibung
1,6-Hexanediol diacrylate is a di-functional monomer commonly used in the polymer industry for producing various types of polymers. It is a viscous liquid, often used as a crosslinking agent in radical polymerization reactions .
Synthesis Analysis
1,6-Hexanediol diacrylate can be prepared by esterification with 1,6-hexanediol and acrylic acid as raw materials, strong acid cationic resin D072 as catalyst, cyclohexane as water-carrying agent, hydroquinone as polymerization inhibitor .Molecular Structure Analysis
The molecular formula of 1,6-Hexanediol diacrylate is C12H18O4. It has an average mass of 226.269 Da and a monoisotopic mass of 226.120514 Da .Chemical Reactions Analysis
1,6-Hexanediol diacrylate is known to undergo radical polymerization reactions. A dynamic model proposed for the photopolymerization of 1,6-hexanediol diacrylate (HDDA) tracks time-varying concentrations of monomer, oxygen, and different radical end groups using ordinary differential equations .Physical And Chemical Properties Analysis
1,6-Hexanediol diacrylate is a clear yellow liquid . It is a low viscosity, fast curing monomer with low volatility, a hydrophobic backbone, and good solvency for use in free radical polymerization .Wissenschaftliche Forschungsanwendungen
Ultraviolet Light Cure Applications
HDDA is particularly useful for use in ultraviolet light cure applications . This is because the compound can quickly form a polymer when exposed to UV light, making it ideal for applications that require rapid curing.
Adhesives
HDDA is used in the formulation of adhesives . Its ability to rapidly polymerize under UV light makes it useful in adhesives that need to set quickly.
Sealants
Similar to its use in adhesives, HDDA is also used in sealants . The rapid polymerization helps in quickly sealing surfaces.
Alkyd Coatings
HDDA is used in alkyd coatings for improved adhesion, hardness, and abrasion resistance . These properties make it suitable for use in protective and decorative coatings.
Elastomers
In the field of elastomers, HDDA is used to enhance the properties of the material . It contributes to the hardness and heat resistance of the elastomer.
Photopolymers
HDDA is used in the creation of photopolymers . These are polymers that change their properties when exposed to light, and HDDA’s ability to polymerize under UV light makes it a key component in these materials.
Inks
HDDA is used in inks for improved adhesion and abrasion resistance . This is particularly useful in printing applications where the ink needs to adhere well to the substrate and resist wear.
Epoxy Chemistry
As the molecule has acrylic functionality, it is capable of undergoing the Michael reaction with an amine . This allows its use in epoxy chemistry where its use speeds up the cure time considerably .
Wirkmechanismus
Safety and Hazards
1,6-Hexanediol diacrylate can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition .
Zukünftige Richtungen
1,6-Hexanediol diacrylate can be used as a starting material to synthesize a resin (copolymer of 1,6-hexanediol diacrylate and styrene) by suspension polymerization, which is applicable in the preparation of hydrophobic peptide sequences . It can also be used to synthesize monodispersed poly (HDDA)/TiO2 microspheres, applicable in the degradation of methylene blue .
Eigenschaften
IUPAC Name |
6-prop-2-enoyloxyhexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHBHSQYSYVZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20479 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57592-67-3 | |
| Record name | 2-Propenoic acid, 1,1′-(1,6-hexanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9025401 | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,6-hexanediol diacrylate is a clear yellow liquid. (NTP, 1992), Liquid; NKRA, Clear yellow liquid; [CAMEO], Clear yellow liquid with a mild ester-like odor. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20479 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
224.6 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 200 °F (NTP, 1992), >200 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20479 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20479 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.01 [mmHg], 0.017 mm Hg @ 25 °C /Estimated/ | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...Dimethacrylates proved to be moderate to strong sensitizers in the guinea pig. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,6-Hexanediol diacrylate | |
CAS RN |
13048-33-4 | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20479 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylene diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY751V5MMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
41 °F | |
| Record name | 1,6-HEXANEDIOL DIACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/817 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,6-Hexanediol diacrylate (HDDA)?
A1: The molecular formula of HDDA is C12H18O4, and its molecular weight is 226.27 g/mol.
Q2: What spectroscopic data is available for HDDA?
A2: HDDA has been characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) is commonly employed to confirm the transformation of double bonds in terminal vinyl groups of the HDDA monomer into single bonds during photopolymerization. [] [] [] Nuclear magnetic resonance (NMR) spectroscopy is also utilized to investigate the branching structure of polymers synthesized using HDDA. []
Q3: What are the typical applications of HDDA?
A3: HDDA is primarily used as a crosslinking agent in various applications due to its two reactive acrylate groups. It finds applications in:
- Pressure-sensitive adhesives (PSAs): HDDA is used to enhance adhesion properties in acrylic PSAs. [] []
- Optical applications: HDDA-crosslinked PSAs demonstrate high transparency, making them suitable for optical applications. []
- Microfluidic devices: HDDA enables the production of polymer microspheres and microcapsules with embedded nanoparticles for photocatalytic and UV protection applications. []
- Display panel substrates: HDDA is used in plastic substrates for display panels to enhance flexibility, transparency, and reduce thermal deformation. []
- Coatings: HDDA is incorporated into UV-curable coatings to improve properties such as water resistance, oil resistance, adhesion, and mechanical strength. [] [] [] []
Q4: How does HDDA influence the properties of materials it is incorporated into?
A4: HDDA's impact on material properties is largely determined by its role as a crosslinking agent. It influences:
- Mechanical strength: HDDA enhances tensile strength, modulus, and abrasion resistance in various materials. [] [] []
- Thermal stability: HDDA can increase the thermal degradation temperature of materials. []
- Optical properties: HDDA-crosslinked materials can exhibit high transparency. [] []
- Surface properties: HDDA can influence the hydrophilicity and contact angle of materials. []
Q5: Is HDDA used as a catalyst?
A6: While HDDA itself is not a catalyst, research shows its polymerization can be initiated by various photoinitiators, including hexaarylbisimidazoles and heterocyclic mercapto compounds. [] These photoinitiators play a crucial role in the radical polymerization of HDDA, influencing the reaction rate and efficiency.
Q6: Has HDDA been studied using computational chemistry?
A7: Yes, computer models have been developed to simulate the block three-dimensional free-radical polymerization of HDDA. [] These models, employing methods like Monte Carlo simulations and free volume models, provide insights into the polymerization process, conversion rates, and the influence of diffusion inhibition on the reaction.
Q7: How stable is HDDA under various conditions?
A7: HDDA is primarily known for its reactivity, especially under UV light, which initiates its polymerization. Its stability can be influenced by:
- Temperature: Elevated temperatures can accelerate the polymerization of HDDA. [] [] []
- Light: Exposure to UV light rapidly initiates the polymerization of HDDA, which is why it's commonly used in UV-curable formulations. [] [] [] [] [] [] [] []
- Presence of initiators and additives: The presence of photoinitiators, amines, or triarylphosphines can significantly affect the polymerization kinetics of HDDA under UV irradiation. []
Q8: Are there specific SHE regulations regarding the use of HDDA?
A9: While specific regulations might vary between countries and regions, HDDA is generally recognized as a potential allergen. Studies have reported cases of allergic contact dermatitis caused by HDDA, especially among ostomy patients using products containing this compound. [] Therefore, handling HDDA requires appropriate safety measures, including personal protective equipment and proper ventilation.
Q9: How is the content of HDDA measured?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common method for measuring HDDA content in various samples. [] This technique provides accurate quantification and qualitative analysis of HDDA.
Q10: Are there alternatives to HDDA in its various applications?
A10: Yes, several alternatives to HDDA exist, each offering different properties and influencing the final material characteristics differently. Some common alternatives include:
- Poly(ethylene glycol) diacrylate (PEGDA): Offers varying molecular weights, influencing the properties of pressure-sensitive adhesives. []
- Ethylene glycol dimethacrylate (EGDMA): Used as a crosslinking agent in polystyrene supports for solid-phase peptide synthesis. []
- 1,4-Butanediol dimethacrylate (BDDMA): Another crosslinking agent used in polystyrene supports for peptide synthesis. []
Q11: What are some essential tools and resources for efficient research on HDDA?
A11: Effective research on HDDA and its applications requires access to:
- Spectroscopic techniques: FTIR, NMR, and UV-Vis spectroscopy are essential for characterizing HDDA and polymers synthesized with it. [] [] [] [] []
- Chromatographic methods: GC-MS and HPLC are crucial for quantifying HDDA content and purifying synthesized peptides or polymers. [] [] [] []
- Polymerization equipment: Access to UV curing systems and other polymerization reactors is essential for studying HDDA-based formulations. [] [] []
- Material characterization tools: Instruments for measuring tensile strength, modulus, thermal properties, and surface characteristics are crucial for evaluating the performance of HDDA-containing materials. [] [] [] [] [] [] []
- Computational chemistry software: Access to molecular modeling and simulation software enables researchers to study the polymerization process, predict properties, and design new formulations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)



![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)



![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)




